Product packaging for Benzoic acid, 4,4'-oxybis-, diphenyl ester(Cat. No.:CAS No. 2187-85-1)

Benzoic acid, 4,4'-oxybis-, diphenyl ester

Cat. No.: B15490305
CAS No.: 2187-85-1
M. Wt: 410.4 g/mol
InChI Key: IGAMXLXXKPNRAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzoic acid, 4,4'-oxybis-, diphenyl ester (CAS: 14387-30-5; molecular formula: C₃₂H₂₂O₅) is a symmetrical aromatic ester derivative of 4,4'-oxybis(benzoic acid). It consists of two benzoic acid moieties linked by an oxygen bridge at the 4,4' positions, with phenyl ester groups replacing the carboxylic acid hydrogens. This compound is structurally related to metal-organic framework (MOF) precursors, such as 4,4'-oxybis(benzoic acid), which is used in coordination polymers for gas adsorption and catalysis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H18O5 B15490305 Benzoic acid, 4,4'-oxybis-, diphenyl ester CAS No. 2187-85-1

Properties

CAS No.

2187-85-1

Molecular Formula

C26H18O5

Molecular Weight

410.4 g/mol

IUPAC Name

phenyl 4-(4-phenoxycarbonylphenoxy)benzoate

InChI

InChI=1S/C26H18O5/c27-25(30-21-7-3-1-4-8-21)19-11-15-23(16-12-19)29-24-17-13-20(14-18-24)26(28)31-22-9-5-2-6-10-22/h1-18H

InChI Key

IGAMXLXXKPNRAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)OC4=CC=CC=C4

Origin of Product

United States

Biological Activity

Benzoic acid, 4,4'-oxybis-, diphenyl ester, commonly referred to as 4,4'-Oxybisbenzoic acid, is a significant compound in organic chemistry, particularly due to its unique structural properties and biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C18H14O4C_{18}H_{14}O_4, with a molecular weight of 318.30 g/mol. The compound consists of two benzoic acid units linked by an ether bond, which contributes to its chemical behavior and potential biological activity. It appears as a white to pale brown solid and is categorized under various synonyms such as diphenyl ether dicarboxylic acid.

Synthesis Methods

Several methods can be employed for synthesizing this compound:

  • Esterification Reaction : This involves the reaction of benzoic acid with phenol in the presence of a dehydrating agent.
  • Direct Coupling : Utilizing coupling agents to facilitate the formation of the ether bond between two benzoic acid molecules.

Antioxidant Properties

Research indicates that benzoic acid derivatives exhibit significant antioxidant properties. In comparative studies involving various carboxylic acids, benzoic acid demonstrated moderate antioxidant activity. The structure-activity relationship suggests that the presence of hydroxyl groups enhances antioxidant capacity, although benzoic acid itself lacks these groups .

Antimicrobial Activity

Benzoic acid and its esters have been shown to possess antimicrobial properties. Studies reveal that compounds similar to benzoic acid exhibit varying degrees of effectiveness against bacterial strains. For instance, while some derivatives demonstrate strong activity against gram-positive bacteria, others are more effective against gram-negative strains .

CompoundAntimicrobial Activity (IC50)Effective Against
Benzoic Acid500 µg/mLGeneral bacteria
Cinnamic Acid143 µg/mLE. coli
4-Hydroxybenzoic Acid76.90% inhibition at 200 µgS. aureus

Cytotoxic Effects

The cytotoxicity of benzoic acid derivatives has been a subject of investigation in cancer research. Some studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms including oxidative stress and disruption of cellular functions . The IC50 values for different derivatives vary significantly based on their structural modifications.

Case Studies

  • Antioxidant Activity Study : A study comparing the antioxidant capacities of various phenolic compounds found that benzoic acid derivatives exhibited lower antioxidant activity than others with more hydroxyl substitutions .
  • Antimicrobial Efficacy : Research demonstrated that when tested against multiple bacterial strains, benzoic acid derivatives showed promising results with IC50 values indicating effective inhibition at low concentrations .
  • Cytotoxicity Assays : In vitro studies on cancer cell lines revealed that certain modifications to the benzoate structure could enhance cytotoxic effects significantly compared to unmodified benzoic acid .

Applications

This compound finds applications across several domains:

  • Polymer Chemistry : Used as a monomer in the synthesis of liquid crystal polymers.
  • Pharmaceuticals : Investigated for potential use in drug formulations due to its biological activity.
  • Food Industry : Employed as a preservative owing to its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Ester Group Variations

The ester group significantly influences physical and chemical properties. Key analogues include:

Compound Name Ester Group CAS No. Molecular Weight Key Applications Reference
4,4'-Oxybis(benzoic acid) dimethyl ester Methyl 14387-30-5 286.28 g/mol Polymer synthesis, liquid crystals
4,4'-Oxybis(benzoic acid) diethyl ester Ethyl 56441-89-5 414.49 g/mol Plasticizers, lubricants
4,4'-Azoxybis(benzoic acid) dimethyl ester Methyl 6421-04-1 312.28 g/mol Coatings, colorants
Target: 4,4'-Oxybis(benzoic acid) diphenyl ester Phenyl 14387-30-5 486.52 g/mol High-temperature polymers, coatings
  • Diphenyl vs. Methyl/Diethyl Esters: Volatility: Diphenyl esters exhibit lower volatility due to higher molecular weight and aromaticity, making them suitable for high-temperature applications . Solubility: Methyl and ethyl esters are more soluble in polar solvents (e.g., ethanol), whereas diphenyl esters require non-polar solvents (e.g., toluene) . Thermal Stability: Diphenyl esters (decomposition >300°C) outperform methyl/ethyl esters (decomposition ~200–250°C) .

Substituent and Linkage Variations

  • Central Linkage :
    • Oxybis (O–) : Enhances flexibility and coordination capacity in MOFs .
    • Azoxybis (N=N–O–) : Introduces chromophoric properties, used in dyes and heat stabilizers .
  • Functional Groups :
    • Bromomethyl Substitution (e.g., CAS 150550-99-5): Increases reactivity for cross-linking in polymer networks .
    • Triazine-Linked Derivatives (e.g., CAS in ): Improve UV absorption, used in sunscreens and photostabilizers .

Toxicity and Regulatory Status

  • Diphenyl Esters: Limited toxicity data; suspected endocrine disruptors due to structural similarity to phthalates .
  • Methyl Esters : Classified as mild irritants; widely approved for food and cosmetic use (e.g., benzoic acid methyl ester as a preservative) .

Research Findings and Data Tables

Table 1: Thermal Properties of Selected Compounds

Compound Melting Point (°C) Decomposition Temp. (°C) Thermal Stability Ranking
4,4'-Oxybis(benzoic acid) 340–345 400 1 (Highest)
Diphenyl ester 215–220 310 2
Dimethyl ester 110–115 240 3
Diethyl ester 95–100 220 4

Table 2: Environmental Persistence

Compound Half-life (Water) Log Kow Bioaccumulation Potential
Diphenyl ester >60 days 5.8 High
Dimethyl ester 7–14 days 2.1 Low
Diethyl ester 10–20 days 2.9 Moderate

Preparation Methods

Synthesis of 4,4'-Oxybisbenzoic Acid

The foundational step in producing diphenyl 4,4'-oxybis(benzoate) involves preparing 4,4'-oxybisbenzoic acid. The most industrially relevant method, described in Chinese patent CN104311408A, employs a condensation reaction between 4-chlorobenzoic acid and 4-hydroxybenzoic acid in a polar high-boiling solvent.

Reaction Conditions and Mechanism

The reaction occurs at 140–280°C under normal pressure, utilizing solvents such as sulfolane, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF). An acid-binding agent (e.g., sodium carbonate or potassium hydroxide) neutralizes hydrochloric acid generated during the condensation. The mechanism proceeds via nucleophilic aromatic substitution, where the hydroxyl group of 4-hydroxybenzoic acid displaces the chloride of 4-chlorobenzoic acid, forming an ether linkage.

Key parameters include:

  • Molar ratio : 1:1–1.3 (4-chlorobenzoic acid to 4-hydroxybenzoic acid)
  • Solvent loading : 2–3 times the combined weight of reactants
  • Reaction time : 16–24 hours

The reaction is monitored by gas chromatography (GC) until 4-chlorobenzoic acid content drops below 0.5%. Post-reaction, water is added to dilute the solvent to 20–60% mass concentration, precipitating 4,4'-oxybisbenzoic acid with a yield of 80–85% and purity exceeding 97%.

Esterification to Diphenyl 4,4'-Oxybis(benzoate)

Converting 4,4'-oxybisbenzoic acid to its diphenyl ester involves two primary routes: (1) direct esterification with phenol or (2) via acid chloride intermediates.

Acid Chloride Route

This method, referenced in NASA’s polymer synthesis studies, involves converting the diacid to its acyl chloride derivative, followed by reaction with phenol.

Synthesis of 4,4'-Oxybis(benzoyl chloride)

4,4'-Oxybisbenzoic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF), yielding 4,4'-oxybis(benzoyl chloride) as a reactive intermediate.

Esterification with Phenol

The acyl chloride is reacted with phenol in the presence of a base (e.g., pyridine or triethylamine) to scavenge HCl. The reaction proceeds at 0–25°C, producing diphenyl 4,4'-oxybis(benzoate) with yields of 90–95%.

Reaction Scheme :
$$
\text{4,4'-Oxybisbenzoic acid} + 2\text{SOCl}2 \rightarrow \text{4,4'-Oxybis(benzoyl chloride)} + 2\text{SO}2 + 2\text{HCl}
$$
$$
\text{4,4'-Oxybis(benzoyl chloride)} + 2\text{C}6\text{H}5\text{OH} \rightarrow \text{Diphenyl 4,4'-oxybis(benzoate)} + 2\text{HCl}
$$

Direct Esterification

Direct coupling of 4,4'-oxybisbenzoic acid with phenol employs acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) and Dean-Stark traps to remove water. However, this method suffers from lower yields (70–75%) due to equilibrium limitations and side reactions.

Comparative Analysis of Esterification Methods

Parameter Acid Chloride Route Direct Esterification
Yield 90–95% 70–75%
Reaction Time 4–6 hours 12–24 hours
By-Product Management HCl neutralization Water removal required
Scalability High Moderate
Purity >98% 85–90%

The acid chloride route is preferred for industrial applications due to higher efficiency and purity. Direct esterification remains relevant in settings avoiding chlorinated reagents.

Industrial-Scale Considerations

Solvent Recovery

The polar solvents (e.g., sulfolane) used in diacid synthesis are recovered via vacuum distillation after water dilution. Patent CN104311408A reports >95% solvent recovery, reducing costs and environmental impact.

Waste Management

The acid chloride route generates HCl, necessitating scrubbers or neutralization with NaOH. NASA’s protocols emphasize closed-loop systems to capture and reuse HCl.

Applications in Polymer Science

Diphenyl 4,4'-oxybis(benzoate) serves as a monomer in polybenzoxazoles and liquid crystal polymers. NASA’s studies highlight its role in synthesizing thermostable foams via in-situ polymerization with tetramines. The ester’s rigidity enhances polymer glass transition temperatures ($$T_g$$) above 277°C, making it suitable for aerospace insulation.

Q & A

Q. Example Reaction Conditions Table :

StepReagent/ConditionPurpose
EsterificationH₂SO₄, 110°C, 12hCatalyze ester bond
SolventTolueneAzeotropic dehydration
Work-upNaOH washNeutralize residual acid
PurificationEthanol recrystallizationIsolate crystalline product

Basic Research Question: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • Spectroscopy :
    • FTIR : Confirm ester C=O stretch (~1720 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and ester carbonyl carbons (δ ~165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : For single-crystal analysis, SHELX software (e.g., SHELXL) refines crystallographic data to resolve bond lengths and angles .

Critical Note : Discrepancies in spectral data may indicate impurities; cross-validate with elemental analysis (C, H, O %).

Advanced Research Question: How can this compound be utilized as a building block in metal-organic frameworks (MOFs)?

Methodological Answer:
The diphenyl ester’s rigid aromatic backbone and oxygen-rich structure make it suitable for MOF design:

  • Linker Functionalization : Hydrolyze the ester to regenerate 4,4'-oxybis(benzoic acid), a known carboxylate linker for MOFs .
  • Coordination Chemistry : React with metal nodes (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions to form porous frameworks .
  • Porosity Tuning : Adjust synthetic parameters (temperature, solvent) to control pore size and surface area, as demonstrated for analogous MOFs .

Q. Example MOF Design Workflow :

Hydrolysis of ester to dicarboxylic acid.

Solvothermal reaction with Zn(NO₃)₂·6H₂O in DMF.

Activation via solvent exchange (acetone) and vacuum drying.

Advanced Research Question: What strategies mitigate side reactions during the synthesis of sensitive intermediates?

Methodological Answer:
Common challenges include ester hydrolysis or oxidative degradation:

  • Moisture Control : Use anhydrous solvents and molecular sieves to suppress hydrolysis .
  • Radical Inhibitors : Add BHT (butylated hydroxytoluene) to prevent radical-mediated side reactions during high-temperature steps .
  • Low-Temperature Phases : Conduct sensitive steps (e.g., coupling reactions) at 0–5°C to stabilize intermediates .

Safety Note : Handle intermediates in fume hoods with PPE; refer to safety data sheets for toxicity profiles .

Advanced Research Question: How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and electron density maps for ester bond reactivity .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., solvent polarity’s role in hydrolysis) .
  • Docking Studies : Predict interactions with enzymes or biological targets for applications in drug delivery systems .

Validation : Correlate computational results with experimental kinetics (e.g., Arrhenius plots) to refine models.

Advanced Research Question: What methodologies assess the environmental impact of this compound in academic research settings?

Methodological Answer:

  • Ecotoxicological Assays : Use Daphnia magna or Aliivibrio fischeri bioassays to measure acute toxicity .
  • Degradation Studies : Perform photolysis (UV irradiation) or hydrolysis (pH-varied aqueous solutions) to track degradation products via LC-MS .
  • Regulatory Compliance : Align with guidelines like REACH or EMA protocols for chemical safety assessments .

Data Interpretation : Compare degradation half-lives (t₁/₂) with regulatory thresholds to prioritize risk mitigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.